![molecular formula C15H11FN2OS B2944680 (E)-3-fluoro-N-(3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide CAS No. 313469-45-3](/img/structure/B2944680.png)
(E)-3-fluoro-N-(3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide
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Overview
Description
Benzo[d]thiazol derivatives are a class of compounds that have been synthesized and investigated for their potential antidepressant and anticonvulsant effects . They are heterocyclic aromatic hydrocarbons containing phenyl and thiazole rings, as well as sulfur and nitrogen atoms in their structures .
Synthesis Analysis
The synthesis of similar compounds, such as N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-(piperidin-1-yl) ethylamino] benzamides, has been reported . These compounds were synthesized by coupling substituted 2-amino benzothiazoles with N-phenyl anthranilic acid .Molecular Structure Analysis
The molecular structure of benzo[d]thiazol derivatives includes phenyl and thiazole rings, as well as sulfur and nitrogen atoms . The exact structure of “(E)-3-fluoro-N-(3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide” would need to be confirmed through spectroanalytical data such as NMR, IR, and mass spectral data .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of similar compounds typically involve the coupling of substituted 2-amino benzothiazoles with other compounds . The exact reactions for “(E)-3-fluoro-N-(3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide” would depend on the specific synthesis process used.Physical And Chemical Properties Analysis
The physical and chemical properties of a compound like “(E)-3-fluoro-N-(3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide” would be determined by its specific molecular structure. For similar compounds, these properties are typically confirmed through physicochemical and spectroanalytical data .Scientific Research Applications
Antidepressant and Anticonvulsant Effects
The benzo[d]thiazol derivatives, including our compound of interest, have been synthesized and investigated for their potential antidepressant and anticonvulsant effects . In studies, certain derivatives displayed significant activity in the forced swimming test, indicating potential as antidepressants . Additionally, in the maximal electroshock seizure test, some compounds showed promising anticonvulsant effects with protective indices comparable to those of phenobarbital or valproate . This suggests that our compound could be explored further for its efficacy in treating depression and epilepsy.
Synthesis of Marine Natural Products
Benzo[d]thiazol derivatives are also synthesized as part of the exploration of marine natural products. Microorganisms in polar regions, which have unique molecular-biological mechanisms, produce secondary metabolites with diverse structures. These compounds, including benzo[d]thiazol derivatives, are considered valuable for their unique biological activities . Our compound’s synthesis could be inspired by these natural product syntheses, potentially leading to new drugs with marine-derived properties.
Fluorogenic Dye for Spectroscopy
The structural analogs of benzo[d]thiazol have been used as fluorogenic dyes for spectroscopy applications. These dyes are important for monitoring microbiological objects and cellular compartments, which can help determine the pathogenesis mechanism of new pathogens in living cells . The compound could be modified to serve as a selective fluorogenic probe, aiding in pathogen detection and recognition.
Organic Synthesis
The benzo[d]thiazol moiety is a key structural component in organic synthesis. It is used to develop novel compounds with potential biological activities. For instance, novel derivatives have been synthesized using a one-pot C-C and C-N bond-forming strategy, which could be applied to our compound to create new pharmacophores .
Future Directions
properties
IUPAC Name |
3-fluoro-N-(3-methyl-1,3-benzothiazol-2-ylidene)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11FN2OS/c1-18-12-7-2-3-8-13(12)20-15(18)17-14(19)10-5-4-6-11(16)9-10/h2-9H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FQMJLJLXPZKSNU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2SC1=NC(=O)C3=CC(=CC=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11FN2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-3-fluoro-N-(3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide |
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